Home > Products > Screening Compounds P112883 > 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole - 338393-69-4

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

Catalog Number: EVT-3263397
CAS Number: 338393-69-4
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds have garnered significant attention in scientific research due to their diverse biological activities and applications in various fields. []

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

    Compound Description: This compound serves as a subject for DFT studies investigating its molecular structure, FT-IR spectra, molecular electrostatic potential (MEP), and HOMO-LUMO properties []. The research highlights its potential reactivity and identifies the nitrogen atom of the oxadiazole ring as a likely site for electrophilic attack [].

2-(4-Biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa)

    Compound Description: CzOxa is designed as a blue electroluminescent material by combining an electron-transporting 1,3,4-oxadiazole moiety with a hole-transporting carbazole unit []. Devices utilizing CzOxa demonstrate promising blue light emission properties, achieving high luminance and luminous efficiency [].

Polymeric Alkoxy PBD [2‐(4‐Biphenylyl)‐5‐Phenyl‐1,3,4‐Oxadiazole] (Polymer 5)

    Compound Description: This polymer, incorporating the 2‐(4‐Biphenylyl)‐5‐Phenyl‐1,3,4‐Oxadiazole (PBD) unit, is explored for its application in light-emitting diodes (LEDs) []. The polymer exhibits good thermal stability and strong blue photoluminescence, highlighting its potential in optoelectronic devices [].

2-(4-Biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (Bu-PBD)

    Compound Description: Bu-PBD is employed as a chromaticity-tuning layer in white organic light-emitting diodes (WOLEDs) based on copper complexes []. It helps achieve balanced white emission by influencing the recombination zone and energy transfer within the device [].

2-(4-Chloro-2-nitro­phenyl)-5-[4-(prop­yloxy)phen­yl]-1,3,4-oxa­diazole

    Compound Description: This compound is studied for its crystal structure and intermolecular interactions []. The research provides detailed insights into its molecular geometry, bond lengths, and angles, along with the types of hydrogen bonding and π-π interactions observed in the solid state [].

Reference: [] a08f093525b32bc40b8e5f8b8ce4f0c6ee409246 (https://www.semanticscholar.org/paper/a08f093525b32bc40b8e5f8b8ce4f0c6ee409246)

Synthesis Analysis

The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole can be approached through several methods. A common synthetic route involves the cyclization of hydrazides with various reagents such as phosphorus oxychloride or via microwave-assisted synthesis for enhanced efficiency.

Methods

  1. Cyclodehydration: This method utilizes dehydrating agents like phosphorus oxychloride to convert hydrazides into oxadiazoles. The reaction typically requires refluxing for several hours and results in high yields .
  2. Microwave-Assisted Synthesis: This technique allows for rapid reaction times and improved yields by applying microwave radiation to accelerate the cyclization process .

Technical Details

The general procedure involves:

  • Reacting an appropriate hydrazide with a suitable aromatic aldehyde or ketone.
  • Using a dehydrating agent such as phosphorus oxychloride to facilitate the formation of the oxadiazole ring.
  • The product is then purified through recrystallization or chromatography.
Molecular Structure Analysis

The molecular structure of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole can be described as follows:

  • Molecular Formula: C16_{16}H16_{16}N2_{2}O2_{2}
  • Molecular Weight: 284.31 g/mol
  • Structure: The compound features a central oxadiazole ring with two aromatic substituents: one being a para-methylphenyl group and the other a methoxy group attached to another phenyl ring.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure:

  • NMR: Characteristic peaks corresponding to the methyl (–CH3_3) and methoxy (–OCH3_3) groups.
  • IR: Absorption bands indicative of C=N stretching and aromatic C–H bending .
Chemical Reactions Analysis

The chemical reactivity of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole can be explored through various reactions typical of oxadiazole derivatives:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack on the oxadiazole nitrogen.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under suitable conditions.

Technical Details

Reactions may involve:

  • Treatment with strong bases or acids to promote substitution.
  • Use of catalysts to enhance reaction rates.
Mechanism of Action

The mechanism of action for compounds like 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.

Process

  1. Binding: The compound may bind to specific sites on target proteins due to its structural features.
  2. Inhibition: It may inhibit enzymatic activity or disrupt cellular processes, leading to biological effects such as cell death in cancer cells or inhibition of bacterial growth.

Data

Studies have shown that various oxadiazole derivatives exhibit significant biological activities, including antibacterial and anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges from 140 °C to 142 °C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; susceptible to oxidation under certain conditions.

Relevant data from spectroscopic analyses confirm these properties .

Applications

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole has several scientific applications:

  1. Medicinal Chemistry: Used in drug development due to its potential therapeutic effects against cancer and bacterial infections.
  2. Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Research continues into optimizing its synthesis and exploring additional applications in pharmaceuticals and materials science .

Introduction to 1,3,4-Oxadiazole Heterocycles in Drug Discovery

1,3,4-Oxadiazole is a nitrogen- and oxygen-containing heterocycle distinguished by a five-membered ring structure featuring an O-N-C linkage (N=C-O). This scaffold occupies a pivotal niche in medicinal chemistry due to its exceptional capacity to serve as a versatile pharmacophore. The electron-deficient nature of the 1,3,4-oxadiazole ring contributes to its metabolic stability, resistance to enzymatic degradation, and favorable pharmacokinetic properties in drug candidates. Its aromatic character allows for π-stacking interactions with biological targets, while the presence of two nitrogen atoms facilitates hydrogen bonding and dipole-dipole interactions, underpinning its broad bioactivity spectrum. The 2- and 5-positions of the ring serve as primary sites for structural elaboration, enabling the generation of diverse libraries of bioactive molecules targeting various disease pathways [1] [4] [7].

Pharmacophoric Significance of 1,3,4-Oxadiazole Scaffolds in Medicinal Chemistry

The 1,3,4-oxadiazole ring functions as a privileged scaffold due to its intrinsic ability to modulate critical biological pathways. Its significance stems from its presence in numerous clinically validated drugs and investigational compounds exhibiting a wide array of pharmacological effects. Key activities include:

Table 1: Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

Biological ActivityRepresentative Compound/TargetKey Findings/Mechanism Insights
AnticancerEdaravone-oxadiazole hybrids [2]EGFR inhibition; IC~50~ values of 1-1.9 µM against MDA-MB-231 cells
Pyridine-aryl linked oxadiazoles [6]Selective cytotoxicity (IC~50~ ~1.3-1.8 µM vs HeLa, MCF-7); non-toxic to HEK-293
AntiviralRaltegravir [1] [7]HIV-1 integrase inhibitor (marketed drug)
AntibacterialNovel hybrids targeting bacterial enzymes [1] [7]Activity against resistant strains; often target DNA gyrase/topoisomerase
Anti-inflammatoryAnalogs of aryl acetic acid/other NSAIDs [4]COX/LOX inhibition; reduction in inflammatory mediators
AntioxidantDerivatives from phenolic acids [7]Radical scavenging (DPPH, ABTS assays)
AntidiabeticHybrid scaffolds [1]PPARγ agonism; α-glucosidase inhibition

The scaffold's versatility is exemplified by its role in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition, a critical target in solid tumors (e.g., breast, lung, colorectal). 1,3,4-Oxadiazole derivatives achieve this by competitively binding to the ATP-binding site, disrupting downstream signaling cascades responsible for tumor proliferation and survival [2] [5]. Beyond oncology, the core structure is integral to antimicrobial agents combating drug-resistant pathogens [7] [8] and anti-inflammatory drugs targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways [4].

Bioisosteric Properties of 1,3,4-Oxadiazoles as Ester/Carboxamide Replacements

A fundamental driver for incorporating the 1,3,4-oxadiazole ring into drug molecules is its role as a bioisostere – a substituent or group with chemical and physical similarities to another that produces broadly similar biological effects. Specifically, 1,3,4-oxadiazoles serve as effective mimics for ester (-COO-) and carboxamide (-CONH-) functionalities, offering significant therapeutic advantages:

  • Metabolic Stability: Unlike esters, which are highly susceptible to hydrolysis by esterases, the oxadiazole ring is significantly more resistant to metabolic degradation. This enhances the in vivo half-life of drug candidates [4] [9].
  • Improved Lipophilicity: The oxadiazole ring often exhibits higher lipophilicity compared to a carboxamide or ester it replaces. This can enhance membrane permeability and oral bioavailability, crucial for CNS penetration or efficient systemic distribution [4] [7].
  • Tunable Electronic Properties: The dipole moment (~3.5 Debye) and electronic distribution of the 1,3,4-oxadiazole ring can be finely tuned through substitutions at the 2- and 5-positions. This allows optimization of interactions with the target binding pocket (e.g., H-bonding, dipole alignment) [7] [9].
  • Reduced Toxicity: By replacing potentially labile or metabolically problematic esters/carboxamides, oxadiazole bioisosteres can mitigate the formation of toxic metabolites, contributing to a safer profile [4].
  • Conformational Constraint: The ring structure imposes conformational restriction compared to flexible esters/carboxamides. This can lead to higher binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation [9].

This bioisosteric equivalence is not merely structural but functional, enabling the retention or enhancement of pharmacological activity while overcoming limitations inherent in carboxylic acid derivatives.

Historical Evolution of 1,3,4-Oxadiazole-Based Therapeutics

The therapeutic application of 1,3,4-oxadiazoles has evolved significantly over decades, transitioning from early discoveries to targeted therapies:

  • Early Recognition (Pre-2000): Initial research focused on the synthesis and fundamental reactivity of the heterocycle. Observations of biological activity in simple derivatives spurred interest in their medicinal potential.
  • Rise of Targeted Therapies (2000s): The approval of Raltegravir (2007) marked a watershed moment. As an HIV-1 integrase strand transfer inhibitor, its 1,3,4-oxadiazole-2-carboxamide core (N-C(O)-N linkage) is essential for chelating the catalytic Mg²⁺ ions in the enzyme's active site, validating the scaffold's potential for high-impact therapeutics [1] [7].
  • Expansion into Oncology and Beyond (2010s): Zibotentan (an endothelin A receptor antagonist investigated for prostate cancer) and Tiodazosin (an α1-adrenergic receptor antagonist) further demonstrated the scaffold's versatility across therapeutic areas. The 1,3,4-oxadiazole ring in these drugs often contributes to target affinity and pharmacokinetic optimization [1] [7].
  • Contemporary Hybrid Development (2020s): Current research focuses on designing sophisticated hybrid molecules. This involves conjugating the 1,3,4-oxadiazole core with other pharmacophores known for specific activities (e.g., Edaravone for antioxidant/neuroprotective effects, Chalcones for antimicrobial/antitumor activity, Pyrazole/Imidazole for anti-inflammatory effects) to generate multi-targeting agents or enhance potency against resistant targets [2] [4] [6].

Table 2: Clinically Utilized or Advanced 1,3,4-Oxadiazole Containing Drugs

Drug NameTherapeutic AreaPrimary Target/IndicationRole of 1,3,4-Oxadiazole
RaltegravirAntiretroviralHIV-1 Integrase Inhibitor (HIV/AIDS)Core scaffold; essential for metal chelation in active site
ZibotentanOncology (Investigational)Endothelin A Receptor Antagonist (Prostate Cancer)Key structural component contributing to receptor binding
TiodazosinCardiovascularα~1~-Adrenergic Receptor Antagonist (Hypertension)Pharmacophore element modulating receptor affinity
NesapidilCardiovascularT-type Ca²⁺ Channel Blocker (Antiarrhythmic)Structural core

This historical trajectory underscores the transition from serendipitous findings to rational, structure-based drug design leveraging the unique properties of the 1,3,4-oxadiazole scaffold.

Rationale for Structural Elaboration at 2- and 5-Positions of 1,3,4-Oxadiazole Core

The 2- and 5-positions of the 1,3,4-oxadiazole ring are symmetry-equivalent in unsubstituted forms but offer distinct vectors for structural diversification when substituted. This elaboration is the primary strategy for optimizing pharmacodynamic and pharmacokinetic profiles:

  • Modulating Electronic and Steric Properties: Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) attached to aryl rings at these positions directly influence the electron density of the heterocycle. This impacts dipole moment, H-bonding capability, and interaction strength with the target protein. Steric bulk influences binding pocket fit and access [1] [7].
  • Enhancing Target Affinity and Selectivity: Specific substitutions are crucial for directing the molecule towards particular biological targets. For instance, in EGFR inhibitors like the edaravone-oxadiazole hybrids, the 5-aryl substitution pattern (often with specific halogenation or methoxylation) was critical for achieving potent inhibition (IC~50~ ~1 µM) and selectivity over non-cancerous cells [2]. Similarly, in the pyridine-aryl linked derivatives, the nature of the "substituted aryl" moiety at position 5 drastically influenced cytotoxicity against specific cancer cell lines (e.g., compound 7d with IC~50~ = 1.3 µM against MCF-7) [6].
  • Optimizing Physicochemical Properties: Substituents govern critical drug-like properties:
  • Lipophilicity: Aryl, heteroaryl, or alkyl chains at C2/C5 directly impact LogP/D, influencing permeability and absorption.
  • Solubility: Introduction of polar groups (e.g., pyridine, morpholine, basic amines) or ionizable functionalities can enhance aqueous solubility.
  • Molecular Weight/RO5 Compliance: Careful choice of substituents ensures adherence to drug-likeness guidelines.
  • Enabling Conjugation/Hybridization: These positions serve as synthetic handles for linking the oxadiazole core to other bioactive pharmacophores via flexible or rigid linkers. This is exemplified by the design of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-5-substituted-1,3,4-oxadiazoles:
  • The 2-{4-[(4-Methylphenyl)methoxy]phenyl} moiety provides a specific aromatic, hydrophobic domain potentially beneficial for interaction with hydrophobic sub-pockets in target proteins (e.g., EGFR, tubulin). The para-methyl group on the benzyl ring offers a site for further metabolic or potency tuning.
  • The position 5 (often substituted with another aryl, heteroaryl, or alkyl group) allows exploration of diverse chemical space to fine-tune activity and selectivity. The combined substitution pattern creates a spatially defined molecule capable of multi-point interactions with biological targets [1] [2] [5].

Rational structural elaboration at C2 and C5 is therefore the cornerstone of developing potent and drug-like 1,3,4-oxadiazole derivatives, including the specific target compound 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole. Its design integrates a substituted biphenyl-like domain linked via a methyleneoxy bridge to the oxadiazole core, aiming to leverage the scaffold's bioisosteric properties and proven pharmacophoric value for potential anticancer or other bioactivities.

Properties

CAS Number

338393-69-4

Product Name

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-19-15-8-6-14(7-9-15)16-18-17-11-20-16/h2-9,11H,10H2,1H3

InChI Key

TYQWIGAIJAUOMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=CO3

Solubility

2.6 [ug/mL]

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.